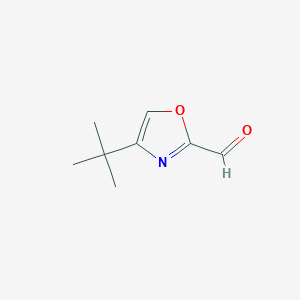

4-tert-Butyl-1,3-oxazole-2-carbaldehyde

CAS No.: 1554112-75-2

Cat. No.: VC4364819

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1554112-75-2 |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.181 |

| IUPAC Name | 4-tert-butyl-1,3-oxazole-2-carbaldehyde |

| Standard InChI | InChI=1S/C8H11NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3 |

| Standard InChI Key | FTTBGIMRQZUHII-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=COC(=N1)C=O |

Introduction

4-tert-Butyl-1,3-oxazole-2-carbaldehyde is a heterocyclic organic compound that belongs to the oxazole family. It features a five-membered ring structure containing nitrogen and oxygen atoms, with a tert-butyl group at the 4-position and an aldehyde functional group at the 2-position . This compound is of interest in synthetic organic chemistry due to its potential applications in medicinal chemistry, particularly because oxazoles exhibit diverse biological activities.

Synthesis and Preparation

The synthesis of 4-tert-Butyl-1,3-oxazole-2-carbaldehyde typically involves cyclization reactions using suitable precursors. Industrial methods may employ catalysts and continuous flow systems to enhance efficiency and yield. The specific conditions for these reactions require careful control to optimize purity and yield.

Biological Activities:

-

Ongoing research suggests that compounds with similar structures to 4-tert-Butyl-1,3-oxazole-2-carbaldehyde may exhibit antimicrobial and anticancer properties, indicating potential therapeutic applications.

-

The oxazole ring can facilitate binding to biological targets such as enzymes or receptors due to its electron-rich nature.

Chemical Reactions:

-

The compound can participate in various chemical reactions due to its functional groups. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.

Hazard Information:

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

-

Precautionary Statements: Include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Data Table: Chemical and Safety Information

| Property | Description |

|---|---|

| Molecular Formula | Not explicitly provided |

| InChI Code | 1S/C8H11NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3 |

| InChI Key | FTTBGIMRQZUHII-UHFFFAOYSA-N |

| Signal Word | Warning |

| Hazard Statements | H315, H319, H335 |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume